3-Hydroxy-5-nitrobenzaldehyde

説明

Nomenclature and Chemical Structure Contextualization

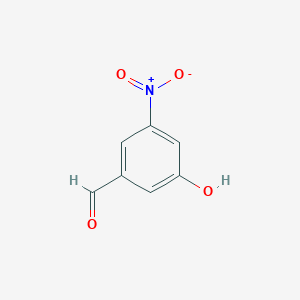

Systematically named 3-hydroxy-5-nitrobenzaldehyde according to IUPAC nomenclature, this compound has the chemical formula C₇H₅NO₄. nih.gov It possesses a molecular weight of approximately 167.12 g/mol . nih.govbiosynth.com The structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at position 3, and a nitro group (-NO₂) at position 5. cymitquimica.com This specific arrangement of substituents on the aromatic ring is crucial to its chemical properties and reactivity. The compound typically appears as a pale yellow to brown crystalline powder. smolecule.com

Key Identifiers for this compound:

| Identifier | Value |

|---|---|

| CAS Number | 193693-95-7 |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| InChI Key | QAGPTXBGYDEOFQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1N+[O-])O)C=O |

Data sourced from PubChem and other chemical databases. nih.govbiosynth.com

Relevance of the Benzaldehyde (B42025) Core in Synthetic Chemistry

The benzaldehyde core is a fundamental building block in organic synthesis. nih.govresearchgate.net Benzaldehyde and its derivatives are widely used as precursors for a vast array of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. ontosight.airesearchgate.net The aldehyde functional group is particularly reactive, readily undergoing a variety of transformations such as oxidation to form carboxylic acids, reduction to yield alcohols, and condensation reactions with amines to form Schiff bases. smolecule.com This versatility makes benzaldehydes key intermediates in the construction of more complex molecular architectures. wiserpub.com For instance, the Knoevenagel and Wittig reactions, which are fundamental carbon-carbon bond-forming reactions, often utilize benzaldehyde derivatives.

Significance of Hydroxyl and Nitro Substituents in Aromatic Systems

The electronic properties of the benzene ring in this compound are significantly influenced by the presence of the hydroxyl and nitro groups.

The hydroxyl group (-OH) is an activating group, meaning it increases the electron density of the aromatic ring through a resonance effect, specifically at the ortho and para positions. quora.com This is due to the donation of a lone pair of electrons from the oxygen atom into the π-system of the ring. msu.edulibretexts.org This increased nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution. quora.com The hydroxyl group can also participate in hydrogen bonding, which affects the compound's physical properties, such as solubility and melting point. cymitquimica.com

In contrast, the nitro group (-NO₂) is a strong deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects. msu.edulibretexts.org This deactivation makes the ring less reactive towards electrophilic substitution. libretexts.org However, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene. wikipedia.org The nitro group is also a meta-director for electrophilic substitution. quora.com

The interplay of these two opposing electronic effects—the activating hydroxyl group and the deactivating nitro group—imparts a unique reactivity profile to this compound.

Emerging Research Trajectories for Aromatic Nitro-Hydroxy Aldehydes

Recent research on aromatic nitro-hydroxy aldehydes, including this compound, is exploring several promising avenues. These compounds are being investigated as key intermediates in the synthesis of novel heterocyclic compounds and coordination complexes. smolecule.com The formation of Schiff bases through the condensation of the aldehyde group with various amines is a particularly active area of research, leading to the development of new ligands for metal complexes and colorimetric sensors. biosynth.com

Furthermore, the biological activities of derivatives of these aldehydes are of growing interest. For example, some related compounds have shown potential as enzyme inhibitors. Specifically, derivatives like 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) have been studied as potent inhibitors of xanthine (B1682287) oxidase, an enzyme linked to the production of uric acid, suggesting potential therapeutic applications for conditions like gout. The unique electronic and structural features of aromatic nitro-hydroxy aldehydes make them valuable scaffolds for the design of new biologically active molecules. ontosight.ai

Detailed Research Findings

Research into this compound has yielded significant insights into its synthesis and reactivity. One synthetic route involves the nitration of 3-hydroxybenzaldehyde (B18108). smolecule.com Another method starts with the nitration of 3-ethoxy-4-hydroxybenzaldehyde, followed by the cleavage of the ethoxy group to produce the desired compound. google.com

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The aldehyde group readily participates in condensation reactions, most notably with primary amines to form Schiff bases, which are useful in coordination chemistry. The nitro group can be reduced to an amino group, providing a pathway to synthesize other substituted aromatic compounds. Conversely, the aldehyde group can be oxidized to a carboxylic acid.

Spectroscopic analysis is crucial for the characterization of this compound. In the ¹³C NMR spectrum, the aldehyde carbon typically appears around 190 ppm, while the carbons attached to the hydroxyl and nitro groups also show characteristic shifts. Infrared (IR) spectroscopy confirms the presence of the key functional groups, with characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aldehyde (-CHO) groups.

Interactive Data Table: Spectroscopic Data for this compound and Related Compounds

| Compound | ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) | IR (cm⁻¹) |

| This compound | Aldehyde proton (~10 ppm) | Aldehyde carbon (~190 ppm) | -NO₂ (~1520), -CHO (~1700) |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) | Aromatic protons (7.5-8.5), Methoxy (B1213986) (3.9), Aldehyde (10.2), Hydroxyl (11.5) chemicalbook.com | Varies | Not specified |

| 3-Hydroxy-4-nitrobenzaldehyde | Not specified | Not specified | KBr WAFER, ATR-Neat nih.gov |

Crystallographic studies of related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, indicate that the aromatic ring system is largely planar. This planarity is a common feature of such substituted benzaldehydes and influences their molecular packing in the solid state.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGPTXBGYDEOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441947 | |

| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-95-7 | |

| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxy 5 Nitrobenzaldehyde and Its Derivatives

Precursor-Based Synthetic Routes

The synthesis of 3-Hydroxy-5-nitrobenzaldehyde can be approached from various precursors, with strategies tailored to manipulate functional groups and achieve the desired substitution pattern on the benzaldehyde (B42025) core.

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) serves as a common and inexpensive starting material for various substituted benzaldehydes. The synthesis of derivatives related to this compound often begins with the nitration of vanillin.

The nitration of vanillin with concentrated nitric acid in a solvent like glacial acetic acid yields 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). wikipedia.org This reaction introduces a nitro group at the C-5 position, ortho to the hydroxyl group and meta to the aldehyde group. Yields for this process can be significant, with reports of 75% using nitric acid in acetic acid, and up to 88% with acetyl nitrate (B79036) on silica (B1680970) gel. wikipedia.org

Following nitration, demethylation is a key step to produce hydroxylated derivatives. The ether cleavage of 5-nitrovanillin can lead to the formation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), a valuable intermediate for catechol-O-methyltransferase (COMT) inhibitors. wikipedia.org This demethylation can be achieved using reagents such as hydrobromic acid or a combination of lithium hydroxide (B78521) and thiophenol. wikipedia.org While this specific pathway yields a dihydroxy derivative rather than this compound directly, it exemplifies the use of vanillin as a precursor and the application of nitration followed by demethylation.

Table 1: Synthesis of 5-Nitrovanillin from Vanillin

| Nitrating Agent | Solvent/Support | Yield |

|---|---|---|

| Concentrated Nitric Acid | Glacial Acetic Acid | 75% |

Data sourced from Wikipedia's entry on 5-Nitrovanillin. wikipedia.org

A more direct theoretical approach to synthesizing this compound involves the nitration of a suitable salicylaldehyde (B1680747) isomer, specifically 3-hydroxybenzaldehyde (B18108). wikipedia.orgsigmaaldrich.com However, the regioselectivity of this electrophilic aromatic substitution is complex and requires careful control.

The control of regioselectivity in the nitration of substituted hydroxybenzaldehydes is governed by the electronic effects of the substituents already present on the aromatic ring. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director.

In the case of 3-hydroxybenzaldehyde, the hydroxyl group activates positions 2, 4, and 6 for electrophilic attack. The aldehyde group deactivates the ring but directs incoming electrophiles to position 5. The powerful activating effect of the hydroxyl group typically dominates, leading to a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-hydroxybenzaldehyde isomers. rsc.org This makes the direct synthesis of the 5-nitro isomer challenging, as it requires overcoming the strong directing influence of the hydroxyl group.

Research on halogenated 3-hydroxybenzaldehydes demonstrates how existing substituents can be used to block certain positions and influence the outcome of nitration. For instance, the nitration of chlorinated 3-hydroxybenzaldehydes results in specific dinitro products, establishing the constitution of the intermediate chloronitro-3-hydroxybenzaldehydes. rsc.org This highlights the principle that regioselectivity can be manipulated by pre-existing substitution patterns on the aromatic ring. rsc.orgrsc.org

The distribution of isomeric products during nitration is highly sensitive to reaction conditions, including the choice of nitrating agent, solvent, and temperature.

For the nitration of benzaldehyde to 3-nitrobenzaldehyde (B41214), a common procedure involves using a mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture) at low temperatures (not exceeding 10-15°C) to control the reaction's exothermicity and prevent side reactions. oc-praktikum.de

In the case of salicylaldehyde nitration, a competitive reaction occurs between substitution at the 3- and 5-positions. google.com Traditional methods using fuming nitric acid in glacial acetic acid often result in significant amounts of the 3-nitro byproduct, which complicates purification. google.com To improve the yield of the 5-nitro isomer, modified conditions have been developed. One such method employs a novel ternary mixed solvent system of hydrofluoric acid, acetic anhydride (B1165640), and acetic acid, which improves the reaction rate at low temperatures and increases the yield of 5-nitrosalicylaldehyde. google.com Another approach uses ammonium (B1175870) cerium nitrate as the nitrating agent with a phase transfer catalyst to enhance selectivity. patsnap.com These examples underscore the critical role that the reaction medium and temperature play in directing the nitration and controlling the final product distribution.

Table 2: Influence of Reaction Conditions on Nitration of Salicylaldehyde

| Nitrating Agent | Solvent System | Key Condition | Primary Product(s) |

|---|---|---|---|

| Fuming Nitric Acid | Glacial Acetic Acid | Low Temperature | Mixture of 3-nitro and 5-nitrosalicylaldehyde |

| Fuming Nitric Acid | HF / Acetic Anhydride / Acetic Acid | 5-10°C | Improved yield of 5-nitrosalicylaldehyde google.com |

Dealkylation, and more specifically demethylation, is a crucial reaction for synthesizing phenolic compounds from their corresponding alkyl ethers (alkoxy derivatives). This strategy is particularly relevant for producing this compound from a precursor like 3-methoxy-5-nitrobenzaldehyde, where a methoxy (B1213986) group is converted into a hydroxyl group.

The cleavage of the stable C-O bond in ethers requires strong reagents, typically strong acids. wikipedia.org The reaction can proceed through either an SN1 or SN2 nucleophilic substitution mechanism, depending on the structure of the ether. wikipedia.orglibretexts.org

Common reagents for ether cleavage include strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). The process begins with the protonation of the ether oxygen, creating a good leaving group (an alcohol). Subsequently, the halide ion acts as a nucleophile, attacking the less sterically hindered carbon adjacent to the oxygen in an SN2 reaction. libretexts.org For aryl alkyl ethers, the cleavage always yields a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

Lewis acids are also employed for selective ether cleavage. A patented method for preparing 3,4-dihydroxy-5-nitrobenzaldehyde involves the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) using a reagent system comprising zinc chloride and hydrochloric acid. google.com This method demonstrates high efficiency, achieving a 95.1% yield of the crude product. google.com Other reagents, such as boron tribromide (BBr₃), are also effective for cleaving aryl methyl ethers under mild conditions.

Table 3: Reagents for Selective Ether Cleavage

| Reagent(s) | Substrate Example | Product Example | Mechanism Type |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Aryl methyl ether | Phenol + Methyl bromide | SN2 libretexts.org |

| Hydroiodic Acid (HI) | Aryl methyl ether | Phenol + Methyl iodide | SN2 libretexts.org |

| Zinc Chloride / HCl | 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | 3,4-dihydroxy-5-nitrobenzaldehyde | Lewis Acid-catalyzed google.com |

Dealkylation and Demethylation Strategies from Substituted Benzaldehydes

Role of Lewis Acids in Dealkylation Processes

The synthesis of this compound often involves the dealkylation of a corresponding ether, typically a methoxy or ethoxy derivative. Lewis acids are pivotal reagents in facilitating this ether cleavage, a critical step for introducing the hydroxyl group onto the aromatic ring. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), boron tribromide (BBr₃), and zinc chloride (ZnCl₂).

The mechanism of dealkylation by a Lewis acid like aluminum chloride involves the coordination of the aluminum atom to the oxygen of the alkoxy group. This coordination makes the alkyl group more susceptible to nucleophilic attack. In some cases, the presence of a nitro group can direct the selective dealkylation. The complexation of AlCl₃ with the phenolic nitro group can be stronger than with the phenolic ether alone, influencing the regioselectivity of the reaction.

Boron tribromide is another potent Lewis acid for cleaving aryl methyl ethers. The reaction typically proceeds by the formation of a complex between the highly Lewis acidic BBr₃ and the Lewis basic ether oxygen. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of an aryloxydibromoborane, which is then hydrolyzed during aqueous workup to yield the desired phenol.

A specific application of Lewis acids in a related synthesis is the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde from 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. This process utilizes a reagent system comprising zinc chloride, water, and hydrogen chloride. This method is noteworthy as it can be carried out in water, thus avoiding the need for organic solvents. The zinc chloride acts as the Lewis acid catalyst to facilitate the de-ethylation. After the reaction, the product can be isolated by simple dilution with water and filtration, and the zinc chloride can be recovered from the filtrate.

| Lewis Acid | Precursor Compound | Product | Key Features |

| Aluminum Chloride (AlCl₃) | Aryl alkyl ethers | Aryl hydroxides | Can exhibit regioselectivity directed by other functional groups like nitro groups. |

| Boron Tribromide (BBr₃) | Aryl methyl ethers | Aryl hydroxides | A very strong Lewis acid, often used for efficient ether cleavage under mild conditions. |

| Zinc Chloride (ZnCl₂) | 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | 3,4-dihydroxy-5-nitrobenzaldehyde | Reaction can be performed in an aqueous medium, offering a greener alternative. |

Catalytic Synthesis and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and environmentally benign processes. These approaches aim to improve efficiency, reduce waste, and avoid the use of hazardous materials in the synthesis of compounds like this compound.

Transition Metal Catalysis in Aldehyde Functionalization

Transition metal catalysis offers powerful tools for the functionalization of aromatic aldehydes. While specific examples for this compound are not extensively detailed in the literature, general principles of transition metal-catalyzed reactions on benzaldehydes are applicable. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the aromatic ring. The aldehyde group itself can be a target for functionalization. A notable challenge is the potential for the aldehyde to coordinate with the metal center, sometimes poisoning the catalyst. However, strategies using transient directing groups can enable diverse ortho-C(sp²)-H functionalization of benzaldehydes. This involves the in-situ formation of an imine that directs the metal catalyst to the desired position for C-H activation and subsequent functionalization.

Furthermore, nickel(II) complexes with Schiff base functionalized N-heterocyclic carbene ligands have been shown to catalyze the oxidation of styrene (B11656) to benzaldehyde with high selectivity, using hydrogen peroxide as a green oxidant. Such catalytic systems could potentially be adapted for the selective oxidation of substituted toluenes to the corresponding benzaldehydes.

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis is an increasingly important area of green chemistry, utilizing enzymes or whole organisms to perform chemical transformations with high selectivity and under mild conditions. The synthesis of aromatic aldehydes can be achieved through various biocatalytic routes. For instance, unspecific peroxygenases (UPOs) have been used for the oxidation of substituted toluenes. The enzyme AaeUPO has been shown to successfully oxidize p-nitrotoluene to p-nitrobenzaldehyde.

Benzaldehyde lyase, a thiamine-dependent enzyme, has been engineered to perform photobiocatalytic enantioselective radical cross-coupling reactions, using aldehydes as acyl radical precursors. Additionally, the reduction of benzaldehydes to their corresponding alcohols is a common biological transformation. Studies have demonstrated the use of aqueous extracts from various plant wastes as sources of enzymes for the biocatalytic reduction of benzaldehyde to benzyl (B1604629) alcohol, offering an environmentally friendly alternative to chemical reducing agents. While direct enzymatic synthesis of this compound is not well-documented, these examples highlight the potential for developing biocatalytic methods, such as the selective oxidation of a corresponding toluene (B28343) derivative or the hydroxylation of 5-nitrobenzaldehyde.

Solvent-Free and Environmentally Benign Synthetic Protocols

Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Research into the synthesis of nitrobenzaldehydes has explored several environmentally benign protocols. One approach involves the use of metalloporphyrins as biomimetic catalysts for the dioxygen oxidation of nitrotoluenes under mild conditions, replacing harsh chemical oxidants like potassium permanganate (B83412) or nitric acid. This method uses clean oxygen or air as the oxidant in an alkaline methanol (B129727) medium, significantly reducing environmental pollution and equipment corrosion.

Another green synthetic approach for the oxidation of a substituted benzyl alcohol to the corresponding aldehyde involves using a water-soluble TEMPO derivative (2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene) acetic acid) as a catalyst with commercially available sodium hypochlorite (B82951) (NaClO) as the oxidant. This method can achieve high yields and purity of the desired aldehyde.

Furthermore, as mentioned previously, the dealkylation step in the synthesis of related dihydroxy-nitrobenzaldehydes can be performed in water using zinc chloride, eliminating the need for organic solvents and allowing for the recovery and reuse of the catalyst. These examples demonstrate a clear trend towards developing more sustainable synthetic routes for aromatic aldehydes.

Synthesis of Advanced Derivatives and Conjugates

The aldehyde functional group in this compound is a versatile handle for the synthesis of a wide range of derivatives, particularly through condensation reactions with primary amines and related compounds.

Hydrazone and Schiff Base Formation

The reaction of the aldehyde group of this compound with the primary amino group of hydrazides or amines leads to the formation of hydrazones and Schiff bases (imines), respectively. These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with a few drops of an acid catalyst like acetic acid.

Schiff Bases: The condensation of an aldehyde with a primary amine (-NH₂) yields a Schiff base, a compound containing a carbon-nitrogen double bond (azomethine group, -C=N-). Chiral Schiff base ligands can be prepared by reacting substituted benzaldehydes with chiral amines, such as (1R,2R)-(-)-1,2-diaminocyclohexane. These ligands are important in the development of metal complexes for asymmetric catalysis. The reaction typically involves dissolving the nitrobenzaldehyde in ethanol (B145695), followed by the addition of the amine and refluxing the mixture. The product often precipitates upon cooling or dilution with water.

Hydrazones: Similarly, reacting an aldehyde with a hydrazide (R-CO-NH-NH₂) results in the formation of a hydrazone, characterized by the -NH-N=CH- functional group. These derivatives have been synthesized from various substituted benzaldehydes, including those with hydroxyl and nitro groups. The synthesis is generally straightforward, involving the condensation of the aldehyde with the appropriate hydrazide in a solvent like ethanol. Microwave-assisted synthesis has also been employed to facilitate these condensation reactions, often leading to high yields in shorter reaction times.

The formation of these derivatives is a key strategy for modifying the properties of this compound and creating new compounds with potentially interesting biological or chemical characteristics.

| Derivative Type | Functional Group | General Reactants | Typical Conditions |

| Schiff Base | Azomethine (-C=N-) | This compound + Primary Amine | Reflux in ethanol, often with acid catalyst. |

| Hydrazone | Hydrazone (-NH-N=CH-) | This compound + Hydrazide | Reflux in ethanol; microwave irradiation can also be used. |

Synthesis of this compound-4-hydroxybenzoylhydrazone (3-HNHBH)

The synthesis of this compound-4-hydroxybenzoylhydrazone (3-HNHBH) is achieved through a direct condensation reaction. This procedure involves reacting this compound with 4-hydroxybenzohydrazide. google.com The reaction mechanism proceeds via a nucleophilic attack of the primary amine group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the hydrazone.

This synthesis is typically conducted in a suitable solvent, such as ethanol or methanol, and can be facilitated by a few drops of an acid catalyst. The resulting 3-HNHBH ligand is a significant compound in the field of analytical chemistry, where it has been extensively studied as a highly sensitive and selective colorimetric sensor, particularly for the detection of copper(II) ions in aqueous environments. google.combohrium.comresearchgate.netresearchgate.netresearchgate.net The presence of multiple coordination sites—the phenolic oxygen, the imine nitrogen, and the keto-enol tautomerism of the hydrazone group—allows for strong and specific chelation with metal ions. researchgate.net

Table 1: Synthesis and Properties of 3-HNHBH

| Parameter | Description |

|---|---|

| Reactant 1 | This compound |

| Reactant 2 | 4-Hydroxybenzohydrazide |

| Reaction Type | Condensation |

| Key Functional Group Formed | Azomethine (-C=N-) |

| Primary Application | Colorimetric sensor for Cu(II) ions google.combohrium.com |

Synthesis of 2-Hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (HNHBH)

A structural isomer of 3-HNHBH, 2-Hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (HNHBH), is synthesized using a similar condensation methodology. In this case, 2-hydroxy-5-nitrobenzaldehyde (B32719) serves as the aldehyde precursor, which is reacted with 4-hydroxybenzohydrazide. researchgate.net The synthesis follows the same fundamental reaction pathway of nucleophilic addition-elimination to form the hydrazone linkage.

While structurally similar to its 3-hydroxy counterpart, the positional change of the hydroxyl group from the meta- (position 3) to the ortho- (position 2) position relative to the aldehyde significantly influences the electronic properties and chelation behavior of the resulting ligand. Research has shown that HNHBH is an effective colorimetric sensor for the detection of nickel(II) ions, demonstrating how subtle isomeric changes can tune the selectivity of the sensor towards different metal ions. researchgate.net

Synthesis of (E)-N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide

The synthesis of (E)-N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is accomplished through the condensation of 2-hydroxy-5-nitrobenzaldehyde with isonicotinohydrazide. Isonicotinohydrazide is a derivative of hydrazine (B178648) that contains a pyridine (B92270) ring, which introduces an additional nitrogen atom as a potential coordination site. The reaction proceeds under standard conditions for hydrazone formation, typically involving refluxing the reactants in an alcoholic solvent. The resulting Schiff base ligand is of significant interest in coordination chemistry, readily forming stable complexes with various transition metal ions.

Polymeric and Grafted Derivatives

The functional utility of this compound and its derivatives, such as 3-HNHBH, can be expanded by incorporating them into polymeric structures. This can be achieved through either polymerization of a monomeric derivative or by grafting the molecule onto an existing polymer backbone.

A synthetic route to create polymeric versions of 3-HNHBH involves starting with a benzaldehyde derivative that contains a polymerizable group, such as a vinyl moiety. For instance, the synthesis can begin with 2-hydroxy-4-vinylbenzaldehyde. google.com This vinyl-substituted aldehyde can be reacted with 4-hydroxybenzohydrazide to form a hydrazone monomer that retains the vinyl group. This monomer can then undergo radical polymerization to create a polymeric network where the chelating hydrazone unit is an integral part of the polymer chain. google.com

Alternatively, the 3-HNHBH probe can be incorporated as a substituent or a cross-linker within a polymer matrix. google.com This method involves attaching the pre-synthesized ligand to a functionalized polymer. Such polymeric and grafted derivatives are advantageous for creating robust, solid-state sensors or materials for metal ion remediation, as the polymer support provides mechanical stability and prevents the leaching of the chelating agent.

Formation of Metal Complexes and Chelates

Derivatives of this compound, especially hydrazones like 3-HNHBH, are powerful chelating agents that form stable coordination complexes with a variety of metal ions. The formation of these complexes is driven by the interaction between the electron-rich donor atoms of the ligand (typically oxygen and nitrogen) and the electron-deficient metal center. researchgate.net

The chelation process often involves the deprotonation of the phenolic hydroxyl group and the enol form of the hydrazone, allowing these oxygen atoms to form strong coordinate bonds with the metal ion. The nitrogen atom of the azomethine group also serves as a key coordination site. This multi-point attachment results in the formation of stable five- or six-membered chelate rings, a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the complex compared to coordination with non-chelating ligands.

Coordination Chemistry with Divalent Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II))

The coordination chemistry of 3-HNHBH and its isomers with divalent metal ions has been a subject of considerable research, particularly in the context of developing selective metal ion sensors.

Copper (II): Extensive studies have demonstrated that 3-HNHBH exhibits remarkable selectivity and sensitivity towards Cu(II) ions. bohrium.comresearchgate.net Upon complexation, a distinct color change is observed, forming the basis of its use as a colorimetric sensor with a very low detection limit. google.comresearchgate.net Density Functional Theory (DFT) calculations suggest that the complexation with Cu(II) results in a seesaw coordination geometry and is energetically more favorable compared to other divalent ions like Zn(II) and Ni(II). researchgate.netresearchgate.netresearchgate.net

Nickel (II) and Zinc (II): The response of 3-HNHBH to Ni(II) and Zn(II) is significantly weaker than its response to Cu(II), which is the foundation of its selectivity. google.com However, the structural isomer, 2-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (HNHBH), has been specifically identified as a potential sensor for Ni(II) ions, indicating that the position of the hydroxyl group is critical in determining metal ion preference. researchgate.net DFT studies comparing the complexation of 3-HNHBH with Cu(II), Zn(II), and Ni(II) have been used to understand the frontier molecular orbitals and binding energies, confirming the higher stability of the copper complex. researchgate.net

Cobalt (II): While less studied with 3-HNHBH itself, Co(II) is known to form stable complexes with related Schiff base ligands derived from substituted salicylaldehydes. For example, a Co(II) complex with a Schiff base ligand from 5-nitro-salicylaldehyde has been reported to undergo hydrolytic cleavage under certain conditions, leading to a new complex where the aldehyde itself coordinates to the metal center. This highlights the rich and sometimes complex reactivity of these systems.

Table 2: Coordination of 3-HNHBH and Isomers with Divalent Metals

| Ligand | Target Metal Ion | Observation/Application |

|---|---|---|

| 3-HNHBH | Cu(II) | High selectivity and sensitivity, distinct color change; Colorimetric sensor google.comresearchgate.net |

| 3-HNHBH | Ni(II), Zn(II) | Weaker interaction; Used as competing ions to demonstrate Cu(II) selectivity google.com |

| HNHBH (Isomer) | Ni(II) | Potential colorimetric sensor researchgate.net |

Molybdenum Complexes

While the coordination chemistry of this compound derivatives with first-row transition metals is well-explored, research into their complexes with heavier transition metals like molybdenum is less common. However, studies on the isomeric 2-hydroxy-5-nitrobenzaldehyde have provided significant insights.

Specifically, an aroyl hydrazone ligand synthesized from the condensation of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide has been used to create mononuclear and dinuclear molybdenum(VI) complexes. smolecule.com These studies yielded complexes such as [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)], which were characterized structurally and investigated for their electrical and catalytic properties. This work establishes that nitro-substituted hydroxybenzaldehyde-based hydrazones are effective ligands for stabilizing molybdenum centers, suggesting a promising, though currently unexplored, area of research for the corresponding derivatives of this compound.

Condensation Reactions for Complex Architectures

The aldehyde functional group of this compound is highly reactive and serves as a critical electrophilic site for various condensation reactions. These reactions are fundamental in synthetic organic chemistry for constructing larger, more complex molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring modulates the reactivity of the aldehyde, influencing reaction rates and outcomes. Key methodologies such as Schiff base formation, Knoevenagel condensation, and Claisen-Schmidt condensation utilize this compound as a versatile building block.

Schiff Base Formation

One of the most direct applications of this compound in building complex molecules is through its condensation with primary amines to form Schiff bases, or imines. nih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-HC=N-) group. semanticscholar.org The resulting Schiff bases are valuable intermediates and can act as ligands for the synthesis of metal complexes or as precursors for more intricate heterocyclic systems. semanticscholar.orgresearchgate.net The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including reflux in ethanol. semanticscholar.orgijtsrd.com

For instance, the condensation of a substituted benzaldehyde with a diamine can lead to the formation of macrocyclic structures or polymers. The specific arrangement of the hydroxyl and nitro groups on the this compound ring can influence the electronic properties and coordination behavior of the resulting Schiff base ligands.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The initial product is an α,β-unsaturated compound, which can be a stable final product or an intermediate for subsequent cyclization reactions, leading to diverse heterocyclic architectures. sigmaaldrich.com

The reaction of this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) proceeds via nucleophilic addition followed by dehydration. wikipedia.orgunifap.br The resulting benzylidenemalononitrile (B1330407) derivatives are themselves useful synthetic intermediates. bhu.ac.in The conditions for Knoevenagel condensations can be optimized for high yields, sometimes employing microwave irradiation or ultrasound to accelerate the reaction. unifap.brbhu.ac.in

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like this compound) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). ijarsct.co.inmdpi.com Chalcones are important precursors in the synthesis of flavonoids and other heterocyclic compounds. ijarsct.co.in The reaction mechanism is a type of aldol (B89426) condensation, where the ketone forms an enolate ion that attacks the aldehyde's carbonyl carbon. ijarsct.co.in

The synthesis of chalcones from substituted benzaldehydes and acetophenones is often carried out in an alcoholic basic medium, such as ethanolic sodium hydroxide, at room temperature or slightly elevated temperatures. ijarsct.co.inmdpi.com The resulting chalcone derivatives can be isolated in good yields and serve as scaffolds for building more complex drug-like molecules. mdpi.comnih.govnih.gov

Wittig Reaction

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes and ketones. wikipedia.orglibretexts.orglibretexts.org It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. masterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org This reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of an alkene and a stable phosphine (B1218219) oxide byproduct. libretexts.orgorganic-chemistry.org By choosing the appropriate Wittig reagent, this compound can be converted into a variety of vinyl-substituted aromatic compounds, which are valuable for further synthetic transformations.

Mechanistic Organic Chemistry of 3 Hydroxy 5 Nitrobenzaldehyde

Reaction Pathways and Intermediate Characterization

The reactivity of 3-Hydroxy-5-nitrobenzaldehyde is dictated by the electronic properties of its substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-director due to its ability to donate electron density through resonance. Conversely, the nitro and aldehyde groups are strongly deactivating, meta-directing groups, withdrawing electron density from the ring. This dichotomy of electronic effects imparts a unique reactivity to the molecule.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound that contain a suitable leaving group, such as a halogen, at a position activated by the nitro group. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com The presence of the strongly electron-withdrawing nitro group is crucial as it can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comlibretexts.org

For an SNAr reaction to occur, the nitro group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. chemistrysteps.com In a hypothetical substrate like 2-chloro-3-hydroxy-5-nitrobenzaldehyde, the nucleophile would attack the carbon bearing the chlorine atom. This is the rate-determining step, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the para-nitro group. youtube.com The hydroxyl group, being electron-donating, would have a slight destabilizing effect on this negatively charged intermediate. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Key Mechanistic Steps for SNAr:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing a leaving group (e.g., a halogen), forming a resonance-stabilized carbanion (Meisenheimer complex).

Intermediate Stabilization: The electron-withdrawing nitro group at the para position delocalizes the negative charge, stabilizing the intermediate.

Elimination: The leaving group departs, restoring the aromatic π-system.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the presence of two strong deactivating groups (nitro and aldehyde). However, the hydroxyl group is a powerful activating group and will direct incoming electrophiles to the positions ortho and para to it (C2, C4, and C6).

The regioselectivity is determined by the competition between the directing effects of the substituents:

-OH group (at C3): Directs ortho (C2, C4) and para (C6).

-NO2 group (at C5): Directs meta (C1, C3).

-CHO group (at C1): Directs meta (C3, C5).

Aldehyde Reactivity: Additions and Condensations

The aldehyde group is a site of significant reactivity, readily participating in nucleophilic additions and condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com

The mechanism begins with the deprotonation of the active methylene compound by the base to generate a highly nucleophilic carbanion (enolate). wikipedia.org This carbanion then attacks the electrophilic carbonyl carbon of this compound. ncert.nic.in This addition forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield a β-hydroxy adduct (an aldol). Under typical reaction conditions, this aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product. sigmaaldrich.com

Table 1: Typical Conditions for Knoevenagel Condensation

| Reactant | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | None (Microwave) | 60 °C, 30 min | High (e.g., 95-99%) unifap.br |

| Benzaldehyde (B42025) | Malononitrile | Amino-functionalized MOF / Ethanol (B145695) | Room Temperature, 5 min | ~100% nih.gov |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine / Ethanol | Not specified | Not specified wikipedia.org |

Nitro Group Transformations (e.g., Reduction to Amino)

The nitro group is readily transformed, most commonly via reduction to an amino group (-NH2). This conversion is a fundamental step in the synthesis of many derivatives and is typically achieved through catalytic hydrogenation or with reducing metals in acidic media.

Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a common and efficient method. An alternative method involves the use of stannous chloride (SnCl2) in concentrated hydrochloric acid, a procedure well-established for the reduction of other nitrobenzaldehydes. orgsyn.org

The reduction mechanism is believed to proceed in a stepwise manner through several intermediates. The nitro group (R-NO2) is first reduced to a nitroso group (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (R-NH2). While these intermediates are typically transient and not isolated, their existence is a key feature of the accepted reaction pathway.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol solvent, room temperature | Common catalytic hydrogenation method. |

| H₂, Raney Ni | Ethanol solvent, elevated temperature/pressure | Alternative catalyst for hydrogenation. |

| SnCl₂·2H₂O, conc. HCl | 0-100 °C | Stoichiometric metal-acid reduction. orgsyn.org |

| Fe, HCl or Acetic Acid | Reflux | Classic Béchamp reduction. |

Hydroxyl Group Reactivity: Esterification and Etherification

The phenolic hydroxyl group of this compound can undergo esterification and etherification, typical reactions of phenols.

Esterification is commonly achieved by reacting the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). The mechanism involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of the hydroxyl group by the base) on the electrophilic carbonyl carbon of the acylating agent. This results in a tetrahedral intermediate which then collapses, eliminating a chloride or carboxylate leaving group to form the final ester product.

Etherification , such as in the Williamson ether synthesis, involves the reaction of the corresponding phenoxide ion with an alkyl halide. The phenoxide acts as a nucleophile, displacing the halide from the alkylating agent in an SN2 reaction. Additionally, methods exist for the cleavage of aryl ethers to form phenols, such as using a Lewis acid like zinc chloride with hydrochloric acid to dealkylate substituted nitrobenzaldehydes. google.com

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, the influence of its substituent groups on reaction rates can be inferred from studies of related compounds and general mechanistic principles.

Kinetics: Reaction rates are significantly influenced by the electronic effects of the substituents.

In aldehyde condensations , the rate depends on both the electrophilicity of the aldehyde's carbonyl carbon and the concentration of the carbanion intermediate. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, which should increase the rate of nucleophilic attack compared to unsubstituted benzaldehyde.

For electrophilic aromatic substitution , the strong deactivating effects of the nitro and aldehyde groups would lead to significantly slower reaction rates compared to phenol or even benzaldehyde. The activation energy for the formation of the arenium ion would be very high.

In nucleophilic aromatic substitution on a halogenated derivative, the rate-determining step is the initial nucleophilic attack. The rate is enhanced by electron-withdrawing groups that stabilize the resulting Meisenheimer complex. Therefore, the nitro group would be rate-enhancing.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Condensation reactions of the aldehyde are generally thermodynamically favorable because they result in the formation of a highly conjugated, stable α,β-unsaturated system and a small molecule byproduct (water).

Reduction of the nitro group to an amine is a highly exothermic and thermodynamically favorable process.

Thermodynamic data for related isomers, such as 4-nitrobenzaldehyde (B150856), have been determined, providing a baseline for understanding the energetic properties of these molecules.

Table 3: Thermodynamic Data for a Related Isomer: 4-Nitrobenzaldehyde

| Thermodynamic Quantity | Value | Method |

|---|---|---|

| Enthalpy of formation (ΔfH°solid) | -151 kJ/mol | Combustion calorimetry |

| Enthalpy of combustion (ΔcH°solid) | -3318 kJ/mol | Combustion calorimetry |

Note: Data is for 4-nitrobenzaldehyde and is intended to be illustrative for the class of compounds.

Reaction Rate Determination and Order of Reaction

Detailed kinetic studies specifically determining the reaction rates and order of reaction for this compound are not extensively reported in peer-reviewed literature. However, for analogous reactions involving substituted benzaldehydes, the reaction order is highly dependent on the specific reaction type and conditions. For instance, in reactions such as nucleophilic additions to the carbonyl group, the reaction is often first-order with respect to the benzaldehyde derivative and the nucleophile. The presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the aromatic ring of this compound complicates predictions of reaction kinetics, as these groups exert opposing electronic effects.

Activation Energy and Transition State Analysis

Quantitative data on the activation energy for reactions involving this compound is scarce. Generally, the activation energy is influenced by the stability of the transition state. For nucleophilic attack at the carbonyl carbon, the electron-withdrawing nitro group would be expected to stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy. Conversely, the electron-donating hydroxyl group could destabilize this transition state. Computational methods, such as Density Functional Theory (DFT), are often employed to model transition states and calculate activation barriers for such molecules. These theoretical studies can provide valuable insights into the geometry and energy of the transition state, even in the absence of experimental data.

Thermodynamic Stability of Products and Intermediates

The thermodynamic stability of products and intermediates in reactions of this compound is a critical factor in determining the reaction outcome. The resonance and inductive effects of the hydroxyl and nitro substituents play a significant role. For example, in addition-elimination reactions, the stability of potential intermediates, such as hemiacetals or tetrahedral intermediates, will be influenced by the electronic nature of the aromatic ring. The formation of thermodynamically stable products, often involving the restoration of aromaticity, typically drives these reactions to completion.

Computational Mechanistic Investigations (DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the reaction mechanisms of molecules like this compound at a molecular level.

Elucidation of Reaction Mechanisms

DFT calculations can be utilized to map out the potential energy surface of a reaction, identifying the most plausible reaction pathways. For this compound, this could involve modeling reactions at the aldehyde group, such as aldol or Knoevenagel condensations, or reactions involving the aromatic ring, such as nucleophilic aromatic substitution. By calculating the energies of reactants, intermediates, transition states, and products, a detailed step-by-step mechanism can be proposed. For instance, in a hypothetical nucleophilic addition, DFT could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | ΔE_act1 |

| Intermediate | ΔE_int |

| Transition State 2 | ΔE_act2 |

| Products | ΔE_rxn |

| Note: This is a representative table. Actual values would be obtained from specific DFT calculations for a given reaction. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the energies and spatial distributions of the HOMO and LUMO are key to its reactivity. The HOMO is typically associated with the molecule acting as a nucleophile, while the LUMO is associated with it acting as an electrophile. The electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the aldehyde carbon more susceptible to nucleophilic attack. The hydroxyl group, being electron-donating, will raise the energy of the HOMO.

A detailed FMO analysis would involve visualizing these orbitals to identify the regions of highest electron density (for nucleophilic character) and lowest electron density (for electrophilic character). The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | E_HOMO |

| LUMO | E_LUMO |

| HOMO-LUMO Gap | E_LUMO - E_HOMO |

| Note: This is a representative table. Actual energy values require specific DFT calculations. |

Binding Energy Calculations for Ligand-Metal Interactions

The interaction between this compound and metal ions is a critical aspect of its coordination chemistry, influencing the stability and reactivity of the resulting metal complexes. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for quantifying these interactions through the calculation of binding energies. The binding energy represents the energy released upon the formation of a complex from its constituent ligand and metal ion, with a more negative value indicating a stronger and more stable interaction.

Detailed research findings from computational studies on Schiff base ligands derived from substituted benzaldehydes offer insights into the factors governing the stability of their metal complexes. While specific binding energy data for this compound with a broad range of metals is not extensively documented in readily available literature, studies on analogous systems provide a strong basis for understanding these interactions.

For instance, DFT calculations have been employed to determine the binding energies of various Schiff base ligands with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). These studies typically involve optimizing the geometries of the free ligand and the metal complexes to find the lowest energy conformations. The binding energy (BE) is then calculated using the following equation:

BE = Ecomplex - (Eligand + Emetal ion)

Where:

Ecomplex is the total energy of the optimized metal-ligand complex.

Eligand is the total energy of the optimized free ligand.

Emetal ion is the energy of the metal ion.

The magnitude of the binding energy is influenced by several factors, including the nature of the metal ion (e.g., its charge, size, and d-electron configuration), the coordination environment around the metal, and the electronic properties of the ligand. The hydroxyl and nitro groups on the this compound ring play a significant role in modulating its coordination properties. The hydroxyl group can deprotonate to form a strong coordinate bond with the metal ion, while the electron-withdrawing nitro group influences the electron density on the aromatic ring and the coordinating atoms.

Illustrative data from computational studies on related Schiff base-metal complexes demonstrate the typical range of binding energies observed.

| Ligand Derivative | Metal Ion | Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Salicylaldehyde (B1680747) Thiosemicarbazone | Cu(II) | -25.8 | DFT/B3LYP |

| Salicylaldehyde Thiosemicarbazone | Ni(II) | -23.5 | DFT/B3LYP |

| Salicylaldehyde Thiosemicarbazone | Zn(II) | -21.7 | DFT/B3LYP |

| 2-Hydroxyl-5-Nitrobenzaldehyde Derivative | Protein Receptor | -5.71 | Molecular Docking |

Note: The data in this table is illustrative and based on studies of structurally related compounds to provide an expected range for binding energies. Specific binding energies for this compound with these metal ions may vary.

Further detailed analysis of the electronic structure of these complexes, through techniques such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the ligand-metal bonding, including the extent of charge transfer and orbital interactions. These computational approaches are invaluable for predicting the stability of novel complexes and for designing ligands with tailored affinities for specific metal ions. For example, a study on a Schiff base derived from 5-bromo-2-hydroxy-3-nitrobenzaldehyde, a compound structurally similar to this compound, reported calculated binding free energies with a DNA receptor, highlighting the utility of these methods in biological contexts. nih.gov

Medicinal Chemistry and Biological Activity of 3 Hydroxy 5 Nitrobenzaldehyde and Its Analogs

Enzyme Inhibition Studies

The strategic placement of hydroxyl, nitro, and aldehyde functional groups on a benzene (B151609) ring gives 3-hydroxy-5-nitrobenzaldehyde and its analogs the potential to interact with various biological enzyme systems. Research has particularly focused on their roles as inhibitors of enzymes involved in neurotransmitter metabolism and purine (B94841) catabolism.

While this compound itself is a monohydroxy derivative, its structural analogs containing a catechol (1,2-dihydroxybenzene) moiety are potent inhibitors of Catechol-O-methyltransferase (COMT). nih.govresearchgate.net COMT is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgnih.gov By transferring a methyl group to one of the hydroxyls of the catechol ring, COMT deactivates these neurotransmitters. nih.gov Inhibition of this enzyme is a key therapeutic strategy, particularly in the treatment of Parkinson's disease, as it prevents the peripheral degradation of levodopa (B1675098), thereby increasing its bioavailability to the brain. nih.govnih.gov

Analogs of this compound that feature a nitrocatechol structure act as potent and reversible inhibitors of COMT. scholarsresearchlibrary.com These compounds typically exhibit a competitive inhibition mechanism. nih.gov They are designed to mimic the natural catechol substrates of the enzyme and bind to the active site. The presence of the strongly electron-withdrawing nitro group is a key feature; it increases the acidity of the hydroxyl groups and hinders their reactivity towards O-methylation, which is the enzymatic reaction catalyzed by COMT. nih.gov

The crystal structure of COMT complexed with nitrocatechol-type inhibitors reveals that the inhibitor molecule occupies the substrate-binding site, confirming the competitive inhibition mechanism. nih.gov The enzyme's active site contains a magnesium ion (Mg²⁺) that is crucial for catalysis, and the catechol hydroxyls of the inhibitor coordinate with this ion, further stabilizing the enzyme-inhibitor complex.

The inhibitory potency of nitrocatechol analogs against COMT is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies have elucidated several key features required for high-affinity binding and effective inhibition:

The Nitrocatechol Moiety : The 1,2-dihydroxybenzene (catechol) group is essential for binding to the active site. The addition of a nitro group, typically at the 3 or 5 position of the catechol ring, is a determinant feature for potent inhibitory activity. researchgate.netscholarsresearchlibrary.com

Substituents on the Ring : The nature and position of other substituents on the aromatic ring can significantly modulate inhibitory activity. For instance, in a series of nitrocatechol chalcone (B49325) derivatives, a hydroxyl group at the third position of a spacer phenyl ring attached to the main structure was found to be responsible for the highest COMT inhibitory activity. acs.org

Heterocyclic Moieties : The introduction of various heterocyclic rings can influence potency. In one study, a 2-thiazolyl substituted nitrocatechol derivative was found to be a highly active compound with an IC₅₀ value of 0.16 μM. acs.org Another series of nitrocatechol pyrazoline derivatives demonstrated effective COMT inhibition, with the most active compound showing an IC₅₀ value of 0.048 μM, which was more potent than the standard drug entacapone (B1671355). acs.org

These relationships highlight that a combination of the core nitrocatechol structure with varied, often bulky or heterocyclic, side chains can lead to the development of highly potent and selective COMT inhibitors. researchgate.netacs.org

Beyond COMT, analogs of this compound have been identified as potent inhibitors of other clinically relevant enzymes, most notably Xanthine (B1682287) Oxidase (XO).

Xanthine Oxidase (XO) Inhibition

The analog 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB) has been identified as a potent inhibitor of Xanthine Oxidase, the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Overproduction of uric acid leads to hyperuricemia and gout. nih.gov

DHNB was found to inhibit XO activity in a time-dependent manner with an IC₅₀ value of 3 μM. researchgate.net The mechanism of inhibition is of a mixed-type. researchgate.net Structure-activity relationship studies have demonstrated that the aldehyde group, the catechol moiety, and the nitro group at the C-5 position are all critical for potent XO inhibition. researchgate.net DHNB is believed to interact with the molybdenum center of the enzyme's active site. researchgate.net

| Compound | Modifications from DHNB | XO Inhibition (IC₅₀, μM) |

|---|---|---|

| 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) | Reference Compound | 3 |

| Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) | Lacks nitro group | > 100 |

| 5-Nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde) | Lacks one hydroxyl group | > 100 |

| 3,4-dihydroxy-5-nitrobenzoic acid | Aldehyde oxidized to carboxylic acid | > 100 |

Aldehyde Dehydrogenase (ALDH) Inhibition

Given their aldehyde structure, these compounds are also investigated as potential inhibitors of aldehyde dehydrogenases (ALDHs). scholarsresearchlibrary.combohrium.com The ALDH superfamily comprises numerous isozymes responsible for oxidizing various endogenous and exogenous aldehydes. bohrium.com Certain ALDH isozymes, such as ALDH1A3, are overexpressed in some cancers, making them a therapeutic target. Studies on benzyloxybenzaldehyde derivatives have identified potent and selective inhibitors for ALDH1A3, with the most active compounds showing IC₅₀ values of 0.23 and 1.29 µM. This suggests that the benzaldehyde (B42025) scaffold, including hydroxylated and nitrated variants, is a promising starting point for developing specific ALDH inhibitors.

Catechol-O-methyltransferase (COMT) Inhibition

Antimicrobial and Anti-Parasitic Activities

The antibacterial activity of hydroxy- and nitro-substituted benzaldehydes is highly dependent on the specific substitution pattern and chemical modifications, such as the formation of Schiff bases.

Activity of Benzaldehyde Analogs

Unsubstituted benzaldehyde generally shows minimal antibacterial activity, with reported Minimum Inhibitory Concentrations (MIC) often at or above 1024 μg/mL against strains like Staphylococcus aureus. However, the introduction of hydroxyl and nitro groups can significantly enhance potency. A systematic study of substituted salicylaldehydes (2-hydroxybenzaldehydes) revealed that nitro-substituted derivatives displayed highly potent activity against a panel of microbes. nih.gov For example, dihydroxybenzaldehydes have shown antimicrobial activity against bovine mastitis-causing S. aureus with MIC₅₀ values of 500 mg/L. Another analog, 2-hydroxy-4-methoxybenzaldehyde, exhibited an MIC of 1024 µg/mL against S. aureus.

Activity of Schiff Base Derivatives

A primary strategy to enhance the antimicrobial efficacy of this compound and its analogs is through their conversion to Schiff bases (imines). This is achieved by a condensation reaction between the aldehyde group and a primary amine. These derivatives often exhibit significantly greater antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent aldehydes. researchgate.netwikipedia.org The increased activity is often attributed to the azomethine (>C=N–) linkage.

For instance, Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) were tested against a range of bacteria. nih.gov The results, along with data for other benzaldehyde-derived Schiff bases, demonstrate broad-spectrum activity.

| Schiff Base Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| S. aureus | E. coli | |

| Derived from Benzaldehyde (PC1) | 62.5 | 62.5 |

| Derived from Anisaldehyde (PC2) | 62.5 | 250 |

| Derived from 4-Nitrobenzaldehyde (B150856) (PC3) | 62.5 | 250 |

| Derived from Cinnamaldehyde (PC4) | >500 | 62.5 |

Generally, Gram-positive bacteria appear to be more susceptible to these compounds than Gram-negative bacteria. nih.gov The metal complexes of these Schiff bases often show even further enhanced antimicrobial effects, highlighting another avenue for therapeutic development. researchgate.netnih.gov

Antifungal Properties

Benzaldehyde and its derivatives are recognized for their extensive biological activities, including antifungal properties. mdpi.com Research into various benzaldehyde analogs has identified them as potent antifungal agents that can inhibit fungal growth and, in some cases, sensitize fungi to conventional antifungal drugs. mdpi.comnih.gov The mechanism of action for their antifungal activity is often linked to the disruption of cellular antioxidation processes within the fungi. mdpi.comnih.gov

Structure-activity relationship studies have revealed that the substitution pattern on the aromatic ring significantly influences the antifungal efficacy. For instance, the presence of a hydroxyl group, particularly at the ortho position, has been shown to increase antifungal activity. nih.gov While direct studies on this compound are limited, related benzaldehyde derivatives have demonstrated notable effects against various fungal species, including those from the Aspergillus genus. mdpi.comnih.gov These compounds can induce morphological changes in fungal cells, damage the cell membrane, and disrupt mitochondrial function. mdpi.com The broad-spectrum activity of benzaldehydes suggests their potential as environmentally safe fungicides, as they are generally biodegradable. mdpi.com

Antitubercular Activity of Derivatives and Metal Complexes

Derivatives of this compound, particularly Schiff bases and their metal complexes, have been a subject of investigation for new antitubercular agents. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. springermedizin.de Coordination of metal ions with organic ligands, such as those derived from nitrobenzaldehyde, is a promising strategy to enhance pharmacological activity. springermedizin.de

Research has shown that Schiff base ligands derived from substituted benzaldehydes and their metal complexes can exhibit significant antitubercular properties. For example, metal complexes of thiosemicarbazones derived from 3-nitrobenzaldehyde (B41214) have been synthesized and evaluated for their antimicrobial activity. researchgate.net Studies on various metal(II) complexes with ligands derived from substituted benzaldehydes have demonstrated potent activity against the H37Rv strain of Mycobacterium tuberculosis. In some cases, the synthesized metal complexes showed better activity than first-line drugs like isoniazid. orientjchem.org The copper(II) complexes, in particular, have often been reported to exhibit superior activity compared to the parent ligand and other metal complexes. springermedizin.deorientjchem.org

Antitubercular Activity of Selected Benzaldehyde Derivatives and Metal Complexes

| Compound Type | Example | Target Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|---|

| Hydrazone Ligand | (E)-N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide | M. tuberculosis H37Rv | 0.86 µg/mL | orientjchem.org |

| Copper(II) Complex | Cu(II) complex of nicotinohydrazide derivative | M. tuberculosis H37Rv | 0.64 µg/mL | orientjchem.org |

| Zinc(II) Complex | Zn(II) complex of nicotinohydrazide derivative | M. tuberculosis H37Rv | 0.69 µg/mL | orientjchem.org |

| Polymer Ligand Complex | Cu(II) complex of poly(3-nitrobenzylidene-1-naphthylamine-co-methacrylic acid) | M. tuberculosis H37Rv | 10 µg/mL | springermedizin.de |

| Triazole Derivative | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

Antiviral Activity

The antiviral potential of nitro-substituted aromatic compounds has been explored, with some derivatives showing promise against various viruses. For example, nitrostilbenes, which are derivatives of resveratrol (B1683913) containing a nitro group, have demonstrated potent anti-influenza virus properties. nih.gov These compounds were found to interfere with the nuclear-cytoplasmic trafficking of viral nucleoproteins, a critical step in the viral life cycle. The structural manipulation of parent compounds like resveratrol by adding substituents such as a nitro group can alter physicochemical properties and improve biological activity. nih.gov While direct antiviral studies on this compound are not widely reported, the activity of related nitro-containing phenolic compounds suggests a potential area for future investigation.

Antioxidant and Anti-inflammatory Properties

Benzaldehyde derivatives are known to possess antioxidant and anti-inflammatory activities. mdpi.comacs.org The structural isomer, 3-hydroxybenzaldehyde (B18108) (3-HBA), has been shown to have significant vasculoprotective and anti-inflammatory effects. plos.orgsemanticscholar.org Studies have demonstrated that 3-HBA can inhibit the production of reactive oxygen species (ROS) and suppress inflammatory markers in human umbilical vein endothelial cells (HUVECs). plos.orgsemanticscholar.org Specifically, it has been observed to inhibit key inflammatory signaling molecules such as VCAM-1, ICAM-1, and NF-κB. plos.orgsemanticscholar.org

Furthermore, benzaldehyde derivatives isolated from natural sources, such as the fungus Eurotium cristatum, have shown anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-induced cells. acs.org The position of the hydroxyl group on the benzaldehyde ring is considered important for its biological effects, with hydroxybenzaldehydes generally showing higher intracellular antioxidative capacity than their non-hydroxylated counterparts. plos.org

Anticancer and Antitumor Potential

Nitrobenzaldehyde and its derivatives have emerged as compounds of interest in oncology research. nih.gov A notable application is in photodynamic therapy, where a nitrobenzaldehyde compound is injected into a tumor and then activated by ultraviolet (UV) light. nih.govresearchgate.net This activation causes a rapid acidification of the cancer cells' internal environment, leading to their destruction. nih.gov This noninvasive technique has shown potential in reducing tumor growth and has been tested against various cancer lines, including triple-negative breast cancer in animal models. nih.govresearchgate.net

Beyond photodynamic therapy, other benzaldehyde derivatives have demonstrated antitumor activity. nih.govsemanticscholar.org For instance, 3,4-dihydroxy-5-nitrobenzaldehyde, a closely related analog, is utilized in the synthesis of compounds with reported antitumor properties. innospk.com The anticancer potential of substituted benzaldehydes is an active area of research, with studies exploring their efficacy against breast, prostate, and pancreatic cancers. nih.gov

Neurological Disorder Research Applications

This compound and its close structural analogs are critical intermediates in the synthesis of important therapeutics for Parkinson's disease. innospk.com Specifically, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde is a key starting material for the production of Entacapone. google.comgoogle.comnih.gov Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa therapy to treat the "wearing-off" phenomenon in Parkinson's patients. nih.gov The synthesis of Entacapone involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide. nih.gov

Similarly, derivatives of this chemical family are precursors for Opicapone, another potent, selective, and reversible COMT inhibitor. newdrugapprovals.org The synthesis of Opicapone often begins with related precursors like 3,4-dimethoxy-5-nitrobenzaldehyde, which is then converted through several steps into the final active pharmaceutical ingredient. newdrugapprovals.orggoogle.comgoogle.com The role of these nitro-substituted benzaldehydes as foundational building blocks highlights their significance in the pharmaceutical industry for producing drugs that manage neurological disorders. innospk.com

Role as Precursor in Parkinson's Disease Therapeutics

| Precursor/Intermediate | Final Therapeutic Agent | Therapeutic Class | Reference |

|---|---|---|---|

| 3,4-Dihydroxy-5-nitrobenzaldehyde | Entacapone | COMT Inhibitor | innospk.comgoogle.comnih.gov |

| 3,4-Dimethoxy-5-nitrobenzaldehyde / 3,4-Dibenzyloxy-5-nitrobenzoic acid | Opicapone | COMT Inhibitor | newdrugapprovals.orgnewdrugapprovals.orggoogle.com |

Role in Catecholamine Metabolism Modulation

This compound belongs to the nitrocatechol class of compounds, which are recognized for their significant role in modulating catecholamine metabolism. The primary mechanism for this modulation is the potent inhibition of Catechol-O-methyltransferase (COMT), a key enzyme in the degradation pathway of catecholamines. jst.go.jpnih.govplu.mx Catecholamines, such as dopamine, noradrenaline (norepinephrine), and adrenaline (epinephrine), are vital neurotransmitters and hormones whose metabolic inactivation largely depends on enzymes like COMT and monoamine oxidase (MAO). nih.govnih.gov

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol nucleus, leading to the formation of inactive metabolites. jst.go.jpplu.mx By inhibiting COMT, nitrocatechol derivatives prevent this O-methylation process. This inhibition increases the bioavailability of catecholamines in both the central and peripheral nervous systems. This is particularly significant in therapeutic contexts, such as Parkinson's disease treatment, where enhancing the levels of dopamine derived from its precursor, L-DOPA, is a primary goal. nih.gov

Several nitrocatechol derivatives have been developed as selective and potent COMT inhibitors, including clinically used drugs like entacapone and tolcapone, as well as nitecapone (B1678951). jst.go.jpnih.gov Research has demonstrated that these compounds can markedly increase the levels of active catecholamines. Beyond simple COMT inhibition, some nitrocatechol derivatives have been found to possess additional mechanisms for modulating catecholamine-related pathways. For example, studies have shown that compounds like entacapone, tolcapone, and nitecapone can directly stimulate D1-like dopamine receptors, leading to physiological effects such as increased sodium excretion (natriuresis). nih.gov This suggests a multifaceted role in the catecholamine system, extending beyond enzymatic inhibition to direct receptor interaction.

Structure-Activity Relationship (SAR) Studies

The core pharmacophore responsible for the potent COMT inhibitory activity is the 3,4-dihydroxy-5-nitrobenzoyl moiety, commonly referred to as the nitrocatechol ring. jst.go.jpacs.org This structural element is the primary site of interaction with the COMT enzyme's active site. acs.org The catechol hydroxyl groups and the nitro group are essential for high-affinity binding. The inhibitor, along with S-adenosylmethionine (SAM) and a Mg²⁺ ion, forms a stable quaternary complex with the enzyme. jst.go.jp The nitrocatechol scaffold contributes more significantly to the binding energy than the side chain moieties attached to the ring. jst.go.jp While the nitrocatechol ring is fundamental for binding, modifications to the side chain can be used to fine-tune other properties, such as toxicity, lipophilicity, and the ability to cross the blood-brain barrier, allowing for future lead optimization. acs.org